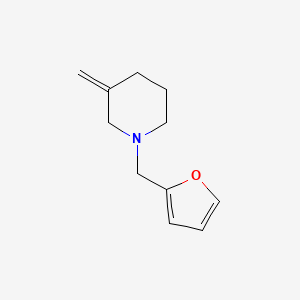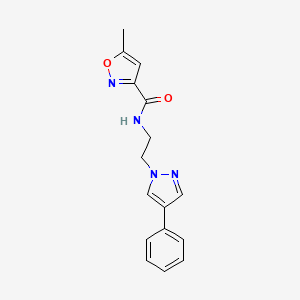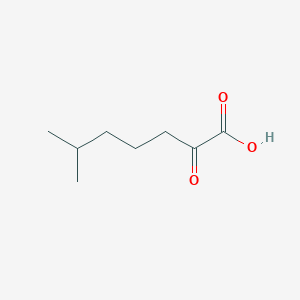
6-Methyl-2-oxoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-oxoheptanoic acid is represented by the formula C8H14O3 . The InChI code for this compound is 1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Oxidation and Synthesis Processes
6-Methyl-2-oxoheptanoic acid and related compounds have been extensively studied in the context of oxidation and synthesis processes. For instance, Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone by dioxygen, which yields 6-oxoheptanoic acid, demonstrating the potential of this compound in oxidative reactions (Atlamsani, Brégeault, & Ziyad, 1993). Similarly, Ballini and Petrini (1984) discussed the synthesis of Methyl 7-Oxoheptanoate, a compound closely related to this compound, used for preparing key intermediates in prostaglandin synthesis (Ballini & Petrini, 1984).
Catalysis and Reaction Mechanisms
Research on this compound has also focused on its role in catalysis and reaction mechanisms. Chattopadhyay, Banerjee, and Sarma (1979) investigated the use of 5-oxoheptanoic acid, a related compound, as a precursor in various synthesis processes, highlighting the versatility of these types of compounds in chemical synthesis (Chattopadhyay, Banerjee, & Sarma, 1979). Kanawati et al. (2007) characterized monocarboxylic acids like 6-oxoheptanoic acid using mass spectrometry, providing insight into their fragmentation behaviors and reaction pathways (Kanawati et al., 2007).
Derivative Formation and Applications
The formation of derivatives from this compound and its analogs has been a significant area of study. For example, Cubbon and Hewlett (1968) prepared α-oxo-hydroperoxides from 2-methylcyclohexanone, which upon decomposition yielded 6-oxoheptanoic acid, demonstrating the compound's potential in producing functional derivatives (Cubbon & Hewlett, 1968). Penning and Christoffers (2012) explored the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a scaffold in combinatorial chemistry, showcasing the application of this compound in diverse synthetic pathways (Penning & Christoffers, 2012).
Safety and Hazards
特性
IUPAC Name |
6-methyl-2-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFYEQPRZKSNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)

![1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2618719.png)
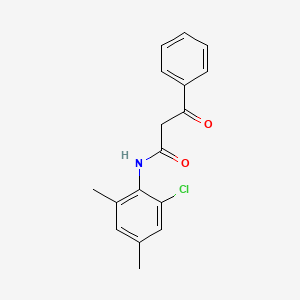
![N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide](/img/structure/B2618724.png)
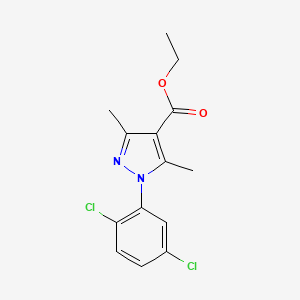

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)
![Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2618729.png)

